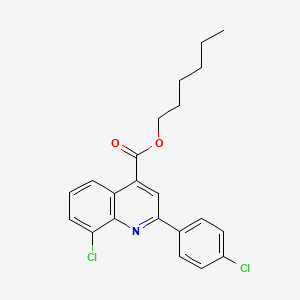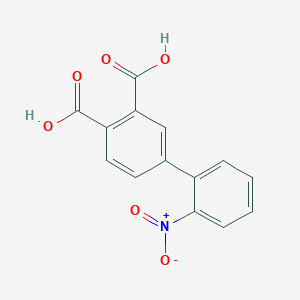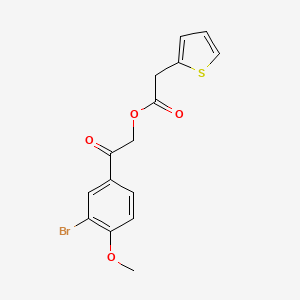![molecular formula C25H36N2O2 B12463985 1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by its unique molecular structure It is composed of a decyloxyphenyl group and a dimethylphenyl group connected via a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA typically involves the reaction of 4-(decyloxy)aniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Purification processes such as recrystallization or chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with various biological molecules, potentially affecting their function. The decyloxy and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and molecular interactions, influencing its activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(3,4-dimethylphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-(2-methylphenyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
Uniqueness
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both decyloxy and dimethylphenyl groups in the same molecule allows for unique interactions and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C25H36N2O2 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
1-(4-decoxyphenyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-18-29-23-15-13-22(14-16-23)26-25(28)27-24-17-12-20(2)19-21(24)3/h12-17,19H,4-11,18H2,1-3H3,(H2,26,27,28) |
Clé InChI |
CBXMGZBDNMPDSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463907.png)


![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463950.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)
![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)

![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)

